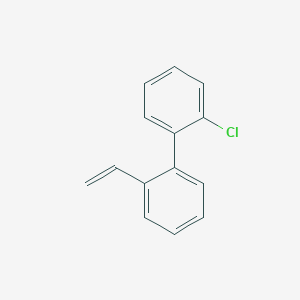
2-Chloro-2-vinyl-1-1-biphenyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Chloro-2-vinyl-1-1-biphenyl is an organic compound with the molecular formula C14H11Cl It is a derivative of biphenyl, where one of the hydrogen atoms is replaced by a chlorine atom and another by a vinyl group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-2-vinyl-1-1-biphenyl typically involves the following steps:
Halogenation: Biphenyl is first chlorinated to introduce a chlorine atom at the desired position.
Vinylation: The chlorinated biphenyl undergoes a vinylation reaction, where a vinyl group is introduced. This can be achieved using reagents such as vinyl magnesium bromide in the presence of a palladium catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale halogenation and vinylation processes, optimized for yield and purity. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency of these reactions.
Types of Reactions:
Substitution Reactions: this compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Addition Reactions: The vinyl group can participate in addition reactions, such as hydrogenation or halogenation.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used.
Addition Reactions: Hydrogen gas with a palladium catalyst for hydrogenation, or bromine for halogenation.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products:
Substitution Products: Depending on the nucleophile, products can include 2-vinyl-1-1-biphenyl derivatives with different functional groups.
Addition Products: Hydrogenated or halogenated derivatives of the original compound.
Oxidation Products: Various oxidized forms, such as alcohols or ketones.
Scientific Research Applications
2-Chloro-2-vinyl-1-1-biphenyl has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties.
Mechanism of Action
The mechanism by which 2-Chloro-2-vinyl-1-1-biphenyl exerts its effects depends on the specific reaction or application:
Molecular Targets: The compound can interact with various molecular targets, such as enzymes or receptors, depending on its functional groups.
Pathways Involved: It can participate in pathways involving nucleophilic substitution, addition, or oxidation-reduction reactions, leading to the formation of different products.
Comparison with Similar Compounds
2-Chloro-1-1-biphenyl: Lacks the vinyl group, making it less reactive in addition reactions.
2-Vinyl-1-1-biphenyl: Lacks the chlorine atom, affecting its reactivity in substitution reactions.
2-Bromo-2-vinyl-1-1-biphenyl: Similar structure but with a bromine atom instead of chlorine, which can influence its reactivity and applications.
Uniqueness: 2-Chloro-2-vinyl-1-1-biphenyl is unique due to the presence of both a chlorine atom and a vinyl group, allowing it to participate in a wide range of chemical reactions and making it a versatile compound for various applications.
Properties
Molecular Formula |
C14H11Cl |
|---|---|
Molecular Weight |
214.69 g/mol |
IUPAC Name |
1-chloro-2-(2-ethenylphenyl)benzene |
InChI |
InChI=1S/C14H11Cl/c1-2-11-7-3-4-8-12(11)13-9-5-6-10-14(13)15/h2-10H,1H2 |
InChI Key |
ZECYFCFYEMZDCW-UHFFFAOYSA-N |
Canonical SMILES |
C=CC1=CC=CC=C1C2=CC=CC=C2Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















